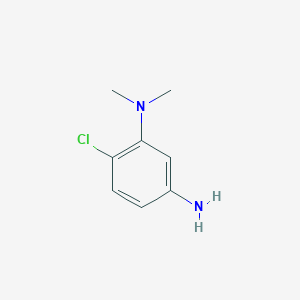

6-chloro-N1,N1-dimethylbenzene-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

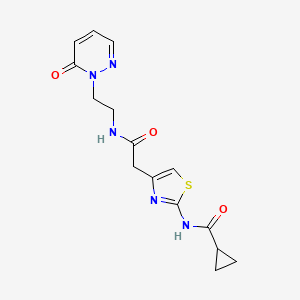

“6-chloro-N1,N1-dimethylbenzene-1,3-diamine” is a chemical compound with the CAS Number: 861341-86-8 . It has a molecular weight of 170.64 . The IUPAC name for this compound is 4-chloro-N~3~,N~3~-dimethyl-1,3-benzenediamine .

Molecular Structure Analysis

The InChI code for “6-chloro-N1,N1-dimethylbenzene-1,3-diamine” is 1S/C8H11ClN2/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 78-80 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Material Development

Research on diamines, including structures similar to 6-chloro-N1,N1-dimethylbenzene-1,3-diamine, has primarily focused on their role in synthesizing novel polymers and materials with unique properties. These studies reveal the versatility of diamines in creating advanced materials with potential applications in gas separation, electronics, and more.

Polymer Synthesis : Diamines serve as critical monomers in the fabrication of poly(ether imide)s, which show excellent solubility, thermal stability, and mechanical properties, making them suitable for gas separation membranes (Dinari, Ahmadizadegan, & Asadi, 2015). Similar research involves the development of polyamides and polyimides from diamines, exhibiting high thermal stability and solubility in organic solvents (Liaw, Liaw, & Jeng, 1998), (Sadavarte et al., 2009).

Organometallic Complexes : The development of boron-bridged dimethylethylenediamino bis(boratabenzene) complexes showcases the application of diamines in creating organometallic structures with potential uses in catalysis and materials science (Ashe et al., 2001).

Luminescent Materials : The synthesis of triphenylamine-containing aromatic diamines leads to the creation of poly(amine-imide)s with exceptional luminescent properties, which could find applications in electronic displays and lighting (Cheng et al., 2005).

High-Performance Polymers : Aromatic diamines are integral in synthesizing polyamides and polyimides that are highly soluble and thermally stable, suitable for high-performance engineering applications (Zhang et al., 2007).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-chloro-3-N,3-N-dimethylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPDSSVIPHINAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N1,N1-dimethylbenzene-1,3-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2794397.png)

![6-Methylene-[1,4]dioxepane](/img/structure/B2794398.png)

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2794401.png)

![1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2794411.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2794412.png)